1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea
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Overview
Description
3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a nitrofuran moiety, a thiazolidine ring, and a phenylurea group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA typically involves multi-step organic reactions The process may start with the preparation of the nitrofuran derivative, followed by the formation of the thiazolidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitrofuran and thiazolidine rings can be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrofuran and phenylurea sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitrofurazone derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic organic chemistry research.
Biology: In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry, particularly for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
- 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA shares similarities with other nitrofuran derivatives, thiazolidine compounds, and phenylurea derivatives.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Unlike other nitrofuran or thiazolidine compounds, the presence of the phenylurea group adds an additional layer of complexity and potential functionality.
Comparison with Similar Compounds
- Nitrofurazone
- Thiazolidine-2,4-dione
- Phenylurea derivatives
This detailed article provides a comprehensive overview of 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19N5O5S2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C19H19N5O5S2/c1-19(2)16(23(26)17(25)21-13-7-4-3-5-8-13)22(18(30)31-19)20-12-6-9-14-10-11-15(29-14)24(27)28/h3-12,16,26H,1-2H3,(H,21,25)/b9-6+,20-12+ |
InChI Key |
WUWDAMZXLJRGDZ-XCHVBMRISA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC=CC2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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